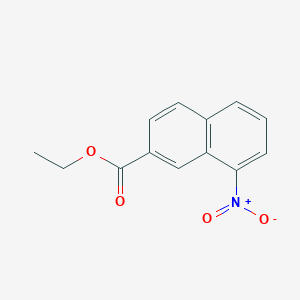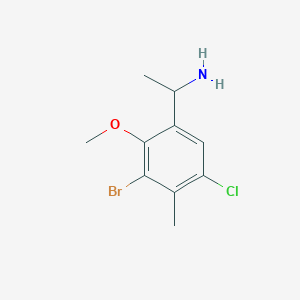
Ethyl 8-nitronaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-nitronaphthalene-2-carboxylate is an organic compound derived from naphthalene, characterized by the presence of an ethyl ester group and a nitro group at the 8th position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 8-nitronaphthalene-2-carboxylate can be synthesized through the nitration of ethyl 2-naphthoate. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8th position of the naphthalene ring .
Industrial Production Methods: In an industrial setting, the production of ethyl 8-nitro-2-naphthoate may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as the purification of the product through recrystallization or distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 8-nitronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products:
Reduction: Ethyl 8-amino-2-naphthoate.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-nitronaphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 8-nitro-2-naphthoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active naphthoic acid derivative, which can further interact with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-naphthoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 1-naphthoate: Similar structure but with the ester group at a different position, leading to different reactivity and applications.
Uniqueness: Ethyl 8-nitronaphthalene-2-carboxylate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
95360-99-9 |
|---|---|
Molekularformel |
C13H11NO4 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
ethyl 8-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(15)10-7-6-9-4-3-5-12(14(16)17)11(9)8-10/h3-8H,2H2,1H3 |
InChI-Schlüssel |
KTEYTFPXLOXMRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2[N+](=O)[O-])C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-{[4-bromo-3-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B8566711.png)

![Diethyl [(3-aminopropane-1-sulfonyl)amino]propanedioate](/img/structure/B8566731.png)
![1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate](/img/structure/B8566733.png)




